molecular formula C9H8FNO B1648666 3-(3-Fluorophenoxy)propanenitrile

3-(3-Fluorophenoxy)propanenitrile

Cat. No.: B1648666
M. Wt: 165.16 g/mol
InChI Key: PLNPCHGOSOLEOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Fluorophenoxy)propanenitrile (C₉H₈FNO) is a fluorinated aromatic ether nitrile. The compound features a propanenitrile backbone linked to a 3-fluorophenoxy group. Its molecular weight is approximately 165.16 g/mol, with a calculated XLogP3 of ~1.8, indicating moderate lipophilicity . The nitrile group (-CN) and ether oxygen (-O-) contribute to its reactivity in nucleophilic additions and participation in hydrogen bonding (3 hydrogen bond acceptors) .

Properties

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

IUPAC Name

3-(3-fluorophenoxy)propanenitrile

InChI

InChI=1S/C9H8FNO/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7H,2,6H2

InChI Key

PLNPCHGOSOLEOZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)OCCC#N

Canonical SMILES

C1=CC(=CC(=C1)F)OCCC#N

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Trends

Positional Isomer Effects :

  • Fluorine at the meta (3-) position (target compound) vs. ortho (2-) () alters electronic distribution. Meta-substitution often reduces steric hindrance, enhancing reactivity in aromatic electrophilic substitutions .

Functional Group Impact: Ether-linked nitriles (e.g., 3-(3-fluorophenoxy)propanenitrile) exhibit lower reactivity in nucleophilic additions compared to ketone-containing analogs (), which are prone to enolate formation .

Pharmaceutical Relevance :

  • Complex derivatives like the benzodiazepine-containing propanenitrile () highlight the nitrile group's role in improving pharmacokinetic properties, such as metabolic stability and target binding .

Synthetic Utility :

  • Propanenitrile derivatives serve as precursors for amines (via reduction) and heterocycles (via cycloadditions). For example, 3-oxo-3-phenylpropanenitrile participates in Michael additions to form δ-diketones () .

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